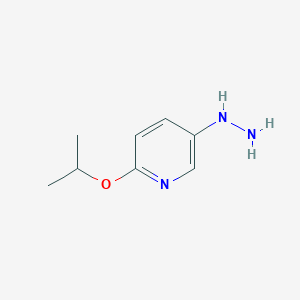

5-Hydrazinyl-2-isopropoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

(6-propan-2-yloxypyridin-3-yl)hydrazine |

InChI |

InChI=1S/C8H13N3O/c1-6(2)12-8-4-3-7(11-9)5-10-8/h3-6,11H,9H2,1-2H3 |

InChI Key |

RIOFMULIXSRTES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydrazinyl 2 Isopropoxypyridine

Established Synthetic Routes to Pyridyl Hydrazines and Analogues

The synthesis of pyridyl hydrazines is a well-established area of heterocyclic chemistry. The most common and direct method involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, on the pyridine (B92270) ring with hydrazine (B178648) or its hydrate (B1144303). google.com This reaction is widely applicable to a variety of substituted halopyridines.

A key example is the synthesis of 2-hydrazinopyridine (B147025) derivatives from a corresponding pyridine halide. In this process, the pyridine halide is reacted with hydrazine hydrate in a suitable solvent. google.com The choice of solvent and reaction conditions can be critical for achieving high yields and purity. For instance, a patented process describes using N,N-dimethylpropanolamine as a solvent, which also acts as an acid-binding agent, promoting the reaction towards the product. google.comgoogle.com The reaction is typically carried out under reflux conditions to ensure completion. google.com

Another general strategy involves the reduction of corresponding diazonium salts derived from aminopyridines. However, the direct substitution method is often more straightforward for industrial-scale production. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of other activating or deactivating groups on the ring. google.com

Precursor Chemistry: Strategies for Constructing the 2-Isopropoxypyridine (B97995) Scaffold

The formation of the 2-isopropoxypyridine core is a critical step in the synthesis of the target molecule. This scaffold is typically constructed via a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis.

One primary route involves the reaction of 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with sodium isopropoxide. The isopropoxide anion acts as a nucleophile, displacing the halide at the C2 position of the pyridine ring. This reaction is generally carried out in an excess of isopropanol, which can serve as both the reactant and the solvent.

Alternatively, 2-hydroxypyridine (B17775) can be used as a starting material. In this case, the hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the more nucleophilic pyridinolate anion. This anion is then reacted with an isopropyl halide, like 2-bromopropane (B125204) or 2-iodopropane, to yield the desired 2-isopropoxypyridine ether. Careful control of reaction conditions is necessary to avoid side reactions.

Introduction of the Hydrazinyl Moiety at the C5 Position

With the 2-isopropoxypyridine scaffold in hand, the next crucial step is the introduction of the hydrazinyl group at the C5 position. This is typically achieved through nucleophilic aromatic substitution on a precursor such as 5-halo-2-isopropoxypyridine (e.g., 5-bromo- or 5-chloro-2-isopropoxypyridine).

The process involves reacting the 5-halo-2-isopropoxypyridine intermediate with hydrazine hydrate (NH₂NH₂·H₂O). google.com The reaction is often heated to drive it to completion. The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electron-deficient C5 carbon of the pyridine ring and displacing the halide ion. The isopropoxy group at the C2 position electronically influences the ring, affecting the regioselectivity of the substitution.

A two-step synthesis for a similar compound, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, highlights the robustness of this bond disconnection strategy, where a halogenated pyridine is reacted with hydrazine. acs.org The process can be optimized for large-scale delivery by carefully considering factors like speed, raw material supply, and cost. acs.org

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2,3-dichloropyridine | 80% Hydrazine Hydrate | N,N-dimethylpropanolamine | Reflux, 10h | 3-chloro-2-hydrazinopyridine | 95% | google.com |

| Pyridine Halide A | Hydrazine Hydrate | N,N-dimethylformamide | Reflux, 10h | 2-hydrazinopyridine derivative P | Not specified | google.com |

Modern and Green Chemistry Approaches in the Synthesis of 5-Hydrazinyl-2-isopropoxypyridine

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methodologies. These green chemistry principles are increasingly applied to the synthesis of heterocyclic compounds like pyridines.

Catalytic Strategies in Pyridine Synthesis

Catalysis offers a powerful tool for the efficient and atom-economical synthesis of pyridine rings. organic-chemistry.org Metal catalysis, in particular, enables convergent and atom-efficient pathways that are often disfavored under thermal conditions. acsgcipr.org

[2+2+2] Cycloadditions: Metal catalysts can provide lower energy pathways for reactions like the [2+2+2] cycloaddition of alkynes and nitriles to form pyridine rings. acsgcipr.org

Hantzsch-like Condensations: Wells-Dawson heteropolyacids have been used as recyclable catalysts for Hantzsch-like multi-component reactions to produce functionalized pyridines under solvent-free conditions. conicet.gov.ar

C-H Functionalization: Cationic half-sandwich rare-earth catalysts have proven effective for synthesizing 2-alkylated pyridines through the C-H addition to olefins. organic-chemistry.org Similarly, a novel solvent- and halide-free method utilizes the C-H functionalization of pyridine N-oxides to produce pyridine-2-yl substituted ureas. rsc.org

| Catalyst | Reaction Type | Conditions | Key Advantage | Reference |

| Ru(II) complexes | [2+2+2] Cycloaddition | Not specified | Atom economy, convergent synthesis | acsgcipr.org |

| Wells-Dawson heteropolyacids | Hantzsch-like condensation | 80 °C, solvent-free | Recyclable catalyst, clean alternative | conicet.gov.ar |

| CoCl₂·6H₂O | Chichibabin synthesis | Solvent-free | Recyclable catalyst, excellent yields | tandfonline.com |

| Pd/C or Pt/C | Hydrogen substitution | Not specified | High selectivity and reaction rate | google.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing purity. This technology is well-suited for the synthesis of pyridines and their derivatives.

The Bohlmann-Rahtz pyridine synthesis, which involves a Michael addition followed by cyclodehydration, can be significantly improved using microwave irradiation. organic-chemistry.orgresearchgate.net Reactions that traditionally require a two-step process can be completed in a single, one-pot procedure in as little as 10-20 minutes at 170°C, with yields up to 98%. organic-chemistry.org The use of polar solvents like DMSO or catalysts such as acetic acid can further enhance efficiency. organic-chemistry.org

Microwave assistance has also been successfully applied to:

The synthesis of pyridine glycosides under solvent-free conditions, using silica (B1680970) gel as an efficient and green promoter. nih.gov

The rapid generation of mercaptotriazole and thiazolidinone-containing pyridine derivatives, where reactions are completed within 4-10 minutes. tandfonline.com

The metal-free cyclization of 1-amino-2-imino-pyridine derivatives with carboxylic acids, which proceeds faster and with higher yields compared to conventional heating. rsc.org

Solvent-Free and Alternative Solvent Methodologies

Eliminating volatile organic solvents is a core principle of green chemistry. Several pyridine synthesis methods have been adapted to run under solvent-free conditions or in alternative, more environmentally friendly solvents.

The use of N,N-dimethylpropanolamine as both a solvent and an acid-binding agent in the synthesis of 2-hydrazinopyridine derivatives is an example of using an alternative solvent that also serves a functional role in the reaction. google.com

Multicomponent Reactions for Pyridine Ring Construction

While a direct one-pot multicomponent synthesis for this compound is not extensively documented, a highly plausible and efficient synthetic strategy involves a two-step process. This process begins with the construction of a key intermediate, a 5-substituted-2-isopropoxypyridine, via a multicomponent reaction, followed by the introduction of the hydrazinyl group.

A common and versatile MCR for pyridine synthesis is the Hantzsch reaction and its variations. nih.govnih.gov This reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. nih.gov For the synthesis of a precursor to this compound, a modified Hantzsch-type approach could be employed to construct a 2-alkoxy-5-halopyridine intermediate.

The general approach would involve the reaction of a suitable α,β-unsaturated carbonyl compound, a β-dicarbonyl compound, and an ammonia source, followed by subsequent functional group transformations. A more direct route to a functionalized pyridine ring can be achieved through a [2+2+2] cycloaddition, often catalyzed by transition metals like ruthenium or iron, which can assemble the pyridine core from alkynes and nitriles. nih.gov

A key intermediate for the synthesis of this compound is 5-bromo-2-isopropoxypyridine (B1291364). This can be conceptualized as being formed through a multicomponent approach, followed by a nucleophilic substitution reaction with hydrazine hydrate. The synthesis of similar 2-alkoxy-5-halopyridines has been reported as a precursor for more complex molecules. google.comepo.org

The subsequent conversion of the 5-bromo-2-isopropoxypyridine intermediate to the final product is achieved through hydrazinolysis. This reaction involves the nucleophilic displacement of the bromide atom on the pyridine ring by hydrazine. Such reactions are well-established for the synthesis of hydrazinopyridine derivatives. google.comgoogle.com The reaction is typically carried out by heating the halo-substituted pyridine with an excess of hydrazine hydrate, sometimes in the presence of a solvent. google.com

Below is a representative data table for the key steps in a plausible synthetic route.

Table 1: Plausible Synthetic Route for this compound

| Step | Reaction Type | Reactants | Reagents/Catalysts | Product |

| 1 | Multicomponent Pyridine Synthesis (Conceptual) | Precursors for a substituted pyridine ring | Various (e.g., Hantzsch conditions, transition metal catalysts) | 5-Bromo-2-isopropoxypyridine |

| 2 | Nucleophilic Aromatic Substitution | 5-Bromo-2-isopropoxypyridine, Hydrazine hydrate | Solvent (e.g., alcohol), Heat | This compound |

Reactivity and Derivatization Strategies of 5 Hydrazinyl 2 Isopropoxypyridine

General Reaction Pathways of Hydrazinyl Pyridines

Hydrazinyl pyridines are a class of heterocyclic compounds that exhibit a wide array of reaction pathways. The reactivity is largely influenced by the position of the hydrazinyl group on the pyridine (B92270) ring and the nature of other substituents present. In general, the hydrazinyl group can act as a nucleophile, while the pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the electronic nature of the substituents.

The presence of both a hydrazinyl group and an alkoxy group on the pyridine ring, as in 5-hydrazinyl-2-isopropoxypyridine, introduces a complex reactivity pattern. The isopropoxy group, being an electron-donating group, activates the pyridine ring towards electrophilic substitution, while the hydrazinyl group can participate in a variety of condensation and cyclization reactions.

Nucleophilic Reactivity of the Hydrazinyl Group

The hydrazinyl group (-NHNH2) is a potent nucleophile due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms. This nucleophilicity is a key feature in the reactivity of this compound. researchgate.netacs.org The terminal amino group of the hydrazinyl moiety is typically the more reactive site for nucleophilic attack.

The nucleophilicity of hydrazines has been the subject of extensive study. While it is a common belief that nucleophiles with an adjacent atom bearing a lone pair of electrons (the α-effect) exhibit enhanced reactivity, studies on the reactions of hydrazines with various electrophiles have shown that this is not always the case. researchgate.netacs.org In many instances, the reactivity of hydrazine (B178648) is comparable to that of simple amines like methylamine. researchgate.netacs.org

The reactivity of the hydrazinyl group can be modulated by the electronic effects of the substituents on the pyridine ring. The electron-donating isopropoxy group at the 2-position of this compound is expected to increase the electron density on the pyridine ring, which in turn may influence the nucleophilicity of the hydrazinyl group at the 5-position.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. quimicaorganica.orgyoutube.com The nitrogen atom in the ring deactivates the aromatic system towards electrophilic attack. quimicaorganica.orgyoutube.com However, the presence of activating groups, such as the isopropoxy group in this compound, can facilitate electrophilic substitution.

The isopropoxy group is an ortho-, para-directing activator. In the case of 2-methoxypyridine, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy (B1213986) group. chegg.com However, in pyridine, the 3- and 5-positions are generally favored for electrophilic attack due to the greater stability of the resulting intermediate. quimicaorganica.org Therefore, for this compound, the position of electrophilic attack would be a result of the combined directing effects of the isopropoxy and hydrazinyl groups, as well as the inherent reactivity of the pyridine ring.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. These reactions typically require harsh conditions for unsubstituted pyridine. quimicaorganica.org The presence of the activating isopropoxy group in this compound may allow for milder reaction conditions.

Cycloaddition Reactions Involving Pyridyne Intermediates Derived from Related Precursors

Pyridynes are highly reactive intermediates that can be generated from halopyridines and can participate in cycloaddition reactions to form substituted pyridines. nih.gov While direct generation of a pyridyne from this compound is not a standard reaction, understanding the behavior of pyridynes derived from related precursors provides insight into potential synthetic strategies.

For instance, 3,4-pyridynes can be generated and trapped with various nucleophiles and dienes. nih.gov The regioselectivity of these reactions can be controlled by substituents on the pyridine ring. nih.gov This suggests that a suitably modified derivative of this compound, for example, a halogenated analog, could potentially be used to generate a pyridyne intermediate for cycloaddition reactions.

Diels-Alder reactions of aza dienes are another important route to pyridine derivatives. acsgcipr.org These reactions can be either normal or inverse electron demand Diels-Alder reactions. acsgcipr.org The formation of pyridines often involves an initial cycloaddition followed by an elimination or rearrangement step to achieve the aromatic ring. acsgcipr.orgyoutube.com

Functional Group Interconversions and Complex Derivatization

The hydrazinyl and isopropoxy groups of this compound can be chemically modified through various functional group interconversions, leading to a wide range of derivatives. vanderbilt.eduyoutube.comimperial.ac.ukorganic-chemistry.org

Condensation Reactions for Hydrazone and Schiff Base Formation

The hydrazinyl group of this compound readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. wikipedia.orgnumberanalytics.com This reaction is a cornerstone of hydrazinyl pyridine chemistry and provides a versatile method for introducing a wide variety of substituents. wikipedia.orgnumberanalytics.com

The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. numberanalytics.com The rate of hydrazone formation can be influenced by electronic effects and is often catalyzed by acid. nih.gov

| Reactant 1 (Hydrazinylpyridine) | Reactant 2 (Carbonyl Compound) | Product (Hydrazone) | Reaction Conditions |

|---|---|---|---|

| 2-Hydrazinylpyridine | Benzaldehyde | (E)-1-benzylidene-2-(pyridin-2-yl)hydrazine | Ethanol, reflux |

| 4-Hydrazinylpyridine | Acetone | (E)-1-(propan-2-ylidene)-2-(pyridin-4-yl)hydrazine | Methanol, room temperature |

| 2-Hydrazinyl-5-nitropyridine bldpharm.com | p-Anisaldehyde | (E)-1-(4-methoxybenzylidene)-2-(5-nitropyridin-2-yl)hydrazine | Ethanol, acetic acid catalyst |

Annulation Reactions for Fused Heterocyclic Systems

The hydrazinyl group is a key functional group for the construction of fused heterocyclic systems through annulation reactions. rsc.orgbohrium.com These reactions involve the formation of a new ring fused to the pyridine core.

One common strategy is the reaction of hydrazinyl pyridines with 1,3-dicarbonyl compounds or their equivalents to form pyrazole-fused pyridines. Another important reaction is the formation of triazolopyridines by reacting hydrazinyl pyridines with reagents that provide a one-carbon unit, such as formic acid or its derivatives. These annulation reactions are powerful tools for the synthesis of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. rsc.orgbohrium.com

| Hydrazinylpyridine Derivative | Reagent | Fused Heterocyclic Product | Reaction Type |

|---|---|---|---|

| 2-Hydrazinylpyridine | Acetylacetone | 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole | Pyrazole (B372694) formation |

| 2-Hydrazinylpyridine | Trimethyl orthoformate | nih.govnih.govnih.govTriazolo[4,3-a]pyridine | Triazole formation |

| 4-Hydrazinylquinolin-2(1H)-one | Self-condensation in pyridine | Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione nih.gov | Dimerization and cyclization nih.gov |

Reductive and Oxidative Transformations of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a versatile functional group that can undergo both reduction and oxidation, leading to a variety of molecular scaffolds.

Reductive Transformations:

The reduction of the hydrazinyl moiety in compounds analogous to this compound can lead to the formation of amines or involve the cleavage of the N-N bond. A notable transformation is reductive deamination, which converts the hydrazinyl group into a hydrogen atom. One method for this involves the treatment of an aromatic amine with methanesulfonyl chloride, followed by amination with chloroamine. The resulting intermediate, an aryl methanesulfonylhydrazine, eliminates methanesulfinic acid and nitrogen to yield the deaminated product. researchgate.net This process is efficient for various aromatic amines and tolerates a range of functional groups.

Another approach to the reductive functionalization of the hydrazine moiety is through enzymatic reductive amination. Imine reductases (IREDs) have been shown to catalyze the reductive amination of carbonyls with hydrazines, producing substituted acyclic and cyclic N-alkylhydrazines. bldpharm.com This biocatalytic method offers a pathway to asymmetrically substituted hydrazine derivatives. Furthermore, nickel-catalyzed reductive amination of aldehydes and ketones using hydrazine hydrate (B1144303) serves as both a nitrogen and hydrogen source to produce primary amines, highlighting the reductive potential of the hydrazine group under specific catalytic conditions. researchgate.net

Oxidative Transformations:

The oxidation of the hydrazinyl group can lead to the formation of highly reactive intermediates, such as diazenes or radicals, which can then undergo further reactions. For instance, the oxidation of arylhydrazines can generate aryl radicals. A mild and efficient method for this involves reacting arylhydrazines with catalytic amounts of iodine in the presence of air. researchgate.net These generated aryl radicals can then be trapped by various radical acceptors.

Visible-light-driven oxidative coupling reactions provide another avenue for the transformation of arylhydrazines. In the presence of a polyoxometalate catalyst and visible light, arylhydrazines can couple with sodium sulfinates using molecular oxygen as the oxidant to form aryl sulfones. This method is noted for its broad functional group compatibility.

A significant oxidative transformation for hydrazinylpyridines is the denitrogenative coupling. For example, 2-hydrazinopyridines undergo a visible-light-induced, copper(I)-catalyzed denitrogenative oxidative coupling with terminal alkynes. This reaction eliminates nitrogen gas and forms a new carbon-carbon bond, yielding 2-(alkyl/arylethynyl)pyridines. This transformation is particularly noteworthy as it provides a green and efficient route to valuable substituted pyridines.

Table 1: Examples of Reductive and Oxidative Transformations of Arylhydrazines and Hydrazinylpyridines

| Starting Material Class | Reagents and Conditions | Product Class | Reference |

| Aromatic Amines (via Aryl Methanesulfonylhydrazines) | 1. MsCl, py2. NH2Cl, NaOH | Deaminated Aromatic Compounds | researchgate.net |

| Arylhydrazines | I2 (cat.), air, TFE, 40 °C | Aryl Radicals (for arylation) | researchgate.net |

| Arylhydrazines | Sodium Sulfinates, Polyoxometalate (cat.), O2, visible light | Aryl Sulfones | |

| 2-Hydrazinopyridines | Terminal Alkynes, Cu(I) (cat.), O2, visible light | 2-(Alkyl/arylethynyl)pyridines |

Metal-Catalyzed Coupling Reactions with this compound

The pyridine ring and the hydrazinyl group in this compound both offer potential sites for metal-catalyzed cross-coupling reactions. Such reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The hydrazinyl moiety can be a precursor to a leaving group suitable for cross-coupling. For instance, N'-tosyl arylhydrazines have been successfully employed as electrophiles in palladium-catalyzed Suzuki cross-coupling reactions with various organoboron reagents to produce biaryl compounds. This suggests that this compound, after conversion to its N'-tosyl derivative, could potentially undergo similar coupling reactions.

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. While typically involving the coupling of an amine with an aryl halide, the reverse reaction, coupling of hydrazine with aryl halides, has also been studied. These studies, which have optimized conditions for the palladium-catalyzed coupling of hydrazine with aryl chlorides and bromides, provide mechanistic insights into the reactivity of the C-N and N-N bonds in such catalytic cycles. Intramolecular versions of this reaction have also been reported for the synthesis of complex heterocyclic systems.

Furthermore, palladium-catalyzed dehydrogenative arylation of aryl hydrazines with aryl bromides can lead to the formation of non-symmetric azobenzenes in a one-pot cascade reaction involving C-N coupling followed by oxidative dehydrogenation.

The pyridine core of the molecule can also participate in cross-coupling reactions. The Suzuki-Miyaura reaction is widely used for the C-C bond formation on pyridine rings. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been used in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to synthesize a range of novel pyridine derivatives. This indicates that if the hydrazinyl group of this compound were converted to a halide or triflate, it would be a suitable substrate for such coupling reactions.

Table 2: Examples of Metal-Catalyzed Coupling Reactions with Arylhydrazines and Halopyridines

| Substrate Class | Coupling Partner | Catalyst/Ligand System | Product Class | Reference |

| N'-Tosyl Arylhydrazines | Organoboron Reagents | Pd Catalyst | Biaryls | |

| Aryl Halides | Hydrazine | Pd Catalyst, Ligand (e.g., CyPF-tBu) | Arylhydrazines | |

| Arylhydrazines | Aryl Bromides | Pd Catalyst, Ligand (e.g., tBuXPhos) | Non-symmetric Azobenzenes | |

| 5-Bromo-3-aminopyridines | Arylboronic Acids | Pd(PPh3)4 | 5-Aryl-3-aminopyridines |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies. For 5-Hydrazinyl-2-isopropoxypyridine, the spectra would be expected to display key vibrational modes corresponding to its distinct structural components.

The N-H stretching vibrations of the hydrazine (B178648) group are typically observed in the 3300-3500 cm⁻¹ region. nih.gov The aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected in the range of 3000–3100 cm⁻¹. nih.gov Below 3000 cm⁻¹, the aliphatic C-H stretching vibrations from the isopropoxy group would be present. The C-H in-plane bending vibrations of the aromatic ring generally appear between 1020 and 1300 cm⁻¹. nih.gov The FT-IR and FT-Raman spectra are complementary, and their combined analysis provides a detailed "fingerprint" for the molecule, allowing for its unambiguous identification.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine (-NHNH₂) | N-H Stretch | 3300 - 3500 |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Isopropoxy Group | Aliphatic C-H Stretch | < 3000 |

| Pyridine Ring | C=N and C=C Stretch | 1400 - 1600 |

| Pyridine Ring | C-H In-plane Bend | 1020 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridine ring, the isopropoxy group, and the hydrazine moiety. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns revealing their coupling relationships. chemicalbook.com The methine proton of the isopropoxy group would appear as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet further upfield. The protons on the hydrazine group are exchangeable and may appear as broad signals.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom. The carbons of the pyridine ring would resonate at the lower field (δ 110-160 ppm), while the carbons of the isopropoxy group would be found at a higher field. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Pyridine Ring | 6.5 - 8.5 | 110 - 150 |

| Aromatic C-N | Pyridine Ring | - | > 150 |

| Aromatic C-O | Pyridine Ring | - | > 155 |

| Aromatic C-N (hydrazine) | Pyridine Ring | - | ~140-150 |

| Aliphatic CH | Isopropoxy | ~4.5 - 5.5 (septet) | ~65 - 75 |

| Aliphatic CH₃ | Isopropoxy | ~1.2 - 1.5 (doublet) | ~20 - 25 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision. For this compound, with a molecular formula of C₈H₁₃N₃O, the calculated monoisotopic mass is 167.1059 g/mol . bldpharm.com An HRMS measurement confirming this exact mass provides strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to study its breakdown pathways. This technique is crucial for structural elucidation. Plausible fragmentation pathways for this compound could include the loss of the isopropoxy group, cleavage of the N-N bond in the hydrazine moiety, or fragmentation of the pyridine ring itself. nih.gov Analyzing these fragmentation patterns helps to confirm the connectivity of the different structural units.

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes, such as replacing ¹⁴N with ¹⁵N or ¹²C with ¹³C. This strategy is highly valuable in MS studies for tracking metabolic pathways or elucidating fragmentation mechanisms. For pyridinic structures, nitrogen isotope exchange strategies have been developed. nih.gov Synthesizing a ¹⁵N-labeled version of this compound would allow for precise tracking of the nitrogen atoms during MS/MS fragmentation, providing unequivocal evidence for specific bond cleavages. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

Table 3: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P-1 or P2₁/c |

| Key Intermolecular Interaction | N-H···N Hydrogen Bonding |

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-MS/MS)

The definitive structural confirmation and purity assessment of novel chemical entities such as this compound rely on the resolving power of hyphenated analytical techniques. These methods combine a separation technique with a sensitive detection method, providing a multi-dimensional analysis of the compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are paramount in this regard, offering unparalleled sensitivity and specificity for the characterization of complex molecules. rsc.orgnih.gov

Hyphenated techniques are developed by coupling a separation method, like chromatography, with an online spectroscopic detection technology. researchgate.net This approach allows for the separation of individual components from a mixture, which are then identified and quantified. pearson.com The improvements in these analytical methods have broadened their application in analyzing biomolecules and in fields like impurity profiling and quality control. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of non-volatile and thermally sensitive compounds. In this technique, the sample is first separated by liquid chromatography, and the eluted components are then ionized and analyzed by a tandem mass spectrometer. This method is highly selective and sensitive, allowing for the detection and quantification of compounds at very low concentrations. researchgate.net

For a molecule like this compound, LC-MS/MS analysis would likely employ a reversed-phase column for separation and positive ion electrospray ionization (ESI). The basic nitrogen atoms in the pyridine ring and the hydrazinyl group are readily protonated, making the compound highly suitable for this ionization technique.

Predicted Ionization and Fragmentation:

In a typical LC-MS/MS experiment, this compound (Molecular Weight: 167.21 g/mol ) would be expected to form a protonated molecule (precursor ion) [M+H]⁺ at a mass-to-charge ratio (m/z) of 168.2.

Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer would yield characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. Based on the structure of this compound, key fragmentation pathways would likely involve the loss of the isopropoxy group and cleavage of the hydrazinyl moiety.

Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 168.2 | 126.1 | C3H6 (Propene) | 5-Hydrazinyl-2-hydroxypyridine ion |

| 168.2 | 109.1 | C3H7NO (Isopropoxyamine) | Pyridinium ion |

| 168.2 | 95.1 | C3H7N3O (Hydrazinyl isopropoxy) | Pyridine radical cation |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com For compounds that are not inherently volatile, a derivatization step is often employed to increase their volatility and improve their chromatographic behavior. youtube.comyoutube.com

Given the polar nature of the hydrazinyl group, this compound would likely require derivatization prior to GC-MS analysis. Silylation is a common derivatization technique where active hydrogens, such as those in the hydrazinyl group, are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.com This process reduces the polarity and increases the volatility of the compound, making it amenable to gas chromatography. youtube.com

Predicted Fragmentation in GC-MS:

Following derivatization and separation by GC, the compound would be subjected to electron ionization (EI). EI is a high-energy ionization technique that results in extensive fragmentation, providing a detailed structural fingerprint. The fragmentation pattern would be characterized by the loss of the isopropoxy group, cleavage of the derivatized hydrazinyl group, and fragmentation of the pyridine ring itself.

Predicted GC-MS Fragmentation Data for TMS-derivatized this compound

| Fragment (m/z) | Proposed Identity |

| M•+ | Molecular ion of the TMS-derivatized compound |

| M-15 | Loss of a methyl group from the TMS moiety |

| M-43 | Loss of an isopropyl group |

| 73 | Trimethylsilyl ion [Si(CH3)3]⁺ |

Theoretical and Computational Studies of 5 Hydrazinyl 2 Isopropoxypyridine

Quantum Chemical Calculations for Electronic Structure and Stability (DFT, ab initio)

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties and thermodynamic stability of molecules. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational techniques, providing a balance between accuracy and computational cost. kbhgroup.innih.govjchemrev.comornl.gov

For 5-Hydrazinyl-2-isopropoxypyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the method of choice for geometry optimization and electronic structure analysis. as-proceeding.comresearchgate.net These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule in its ground state. The presence of the isopropoxy and hydrazinyl groups is expected to influence the geometry of the pyridine (B92270) ring, potentially causing slight deviations from perfect planarity.

The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For this compound, the electron-donating hydrazinyl and isopropoxy substituents are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally signifies higher reactivity. as-proceeding.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, could provide even more accurate energy and property calculations, serving as a benchmark for DFT results. nih.gov These methods are particularly useful for studying systems where electron correlation effects are significant.

Table 1: Predicted Electronic Properties of this compound and Analogous Compounds (Note: The values for this compound are hypothetical and based on trends observed in similar molecules. Actual values would require specific calculations.)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound (Hypothetical) | DFT/B3LYP/6-311++G(d,p) | -5.8 | -0.5 | 5.3 |

| 2-Hydrazinopyridine (B147025) (Analog) | DFT/B3LYP/6-31G(d,p) | -6.2 | -0.8 | 5.4 |

| 2-Methoxypyridine (Analog) nih.gov | DFT/B3LYP/6-311++G(d,p) | -6.5 | -0.3 | 6.2 |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides invaluable predictions of various spectroscopic parameters, which can aid in the identification and characterization of new compounds. researchgate.netmdpi.com For this compound, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Frequency calculations at the DFT level can predict the vibrational modes of the molecule, which correspond to the absorption bands in its IR spectrum. nih.gov The characteristic stretching and bending frequencies for the N-H bonds of the hydrazine (B178648) group, the C-O-C linkage of the isopropoxy group, and the pyridine ring vibrations can be assigned. researchgate.net

NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts would be influenced by the electron-donating nature of the substituents.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). kbhgroup.in The calculations would likely predict electronic transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals, giving an indication of the wavelengths of maximum absorption (λ_max). The solvent environment can also be modeled to understand its effect on the electronic transitions.

Conformational analysis is crucial for flexible molecules like this compound, particularly concerning the rotation around the C-O and C-N bonds of the isopropoxy and hydrazinyl groups, respectively. By performing a potential energy surface scan, the most stable conformers and the energy barriers between them can be determined. nih.govnih.gov This information is vital for understanding the molecule's behavior in different environments.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | N-H stretching | 3300-3450 cm⁻¹ |

| C-O-C stretching | 1050-1150 cm⁻¹ | |

| Pyridine ring vibrations | 1400-1600 cm⁻¹ | |

| ¹H NMR (in CDCl₃) | Aromatic protons | δ 6.5-8.0 ppm |

| Isopropoxy CH | δ 4.0-4.5 ppm | |

| Isopropoxy CH₃ | δ 1.2-1.5 ppm | |

| NH₂ protons | δ 3.5-4.5 ppm (broad) | |

| UV-Vis Spectroscopy | λ_max | ~280-320 nm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. mdpi.comnsf.govrsc.org For this compound, several types of reactions could be modeled.

For instance, the reactivity of the hydrazinyl group could be explored. Hydrazine derivatives are known to participate in condensation reactions with aldehydes and ketones to form hydrazones. kbhgroup.in Computational modeling could map out the reaction pathway for such a transformation, identifying the key intermediates and transition states. The role of a catalyst, such as an acid, in facilitating this reaction could also be investigated.

Furthermore, the susceptibility of the pyridine ring to electrophilic or nucleophilic attack could be computationally assessed. acs.org By modeling the approach of various reagents, the preferred sites of reaction and the associated energy barriers can be determined, providing insights into the regioselectivity of the molecule's reactions. The Hantzsch pyridine synthesis is a classic example of a reaction that can be modeled to understand the formation of the pyridine ring itself. wikipedia.orgyoutube.com

Global Reactivity Indices and Selectivity Predictions

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity and selectivity. nih.govresearchgate.netdergipark.org.tr These indices are calculated using DFT and offer a conceptual framework for understanding chemical behavior.

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

Table 3: Hypothetical Global Reactivity Indices for this compound

| Reactivity Index | Symbol | Predicted Value (Arbitrary Units) |

| Ionization Potential | I | Low |

| Electron Affinity | A | Low |

| Electronegativity | χ | Moderate |

| Chemical Hardness | η | Moderate |

| Electrophilicity Index | ω | Moderate |

Studies of Intermolecular Interactions and Supramolecular Assembly

The hydrazinyl and pyridine moieties in this compound are capable of forming various non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.net These interactions can lead to the formation of well-ordered supramolecular structures in the solid state. rsc.org

The hydrazinyl group, with its N-H protons and lone pairs on the nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the pyridine ring is also a potential hydrogen bond acceptor. nih.gov Computational studies can be employed to model the formation of dimers or larger clusters of this compound molecules, identifying the most stable hydrogen bonding motifs.

Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. The nature and strength of these interactions can be quantified through computational analysis. The interplay of hydrogen bonding and π-π stacking can give rise to complex and fascinating supramolecular architectures, which can be predicted and analyzed using molecular modeling techniques. researchgate.netmdpi.comthieme-connect.de

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is currently no specific information available in peer-reviewed literature or patents that demonstrates the use of 5-Hydrazinyl-2-isopropoxypyridine as a key intermediate in the synthesis of complex organic molecules. Generally, hydrazinylpyridines are valuable building blocks in organic synthesis due to the presence of two reactive nitrogen centers. The hydrazine (B178648) moiety can participate in various condensation and cyclization reactions to form more elaborate molecular architectures. However, specific examples employing the 5-hydrazinyl-2-isopropoxy substitution pattern are not documented.

Precursor for the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

While specific examples for this compound are not available, the hydrazine functional group on the pyridine (B92270) ring is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic systems. The inherent reactivity of the hydrazine moiety allows it to react with a variety of electrophilic partners to construct fused or substituted ring systems.

For instance, hydrazinylpyridines are known to react with 1,3-dicarbonyl compounds to form pyrazole (B372694) derivatives. They can also react with carboxylic acids or their derivatives to yield triazolopyridines. These reactions are fundamental in heterocyclic chemistry for creating scaffolds with diverse biological and material properties. The isopropoxy group at the 2-position of the pyridine ring in this compound would be expected to influence the electronic properties of the pyridine ring and potentially the regioselectivity of these cyclization reactions. However, without experimental data, any discussion remains speculative.

Utilization in the Development of Novel Organic Materials

There are no specific research findings on the utilization of this compound in the development of novel organic materials.

Potential in Optoelectronic Devices (e.g., Organic Sensitizers)

No literature currently exists that explores the potential of this compound in optoelectronic devices such as organic sensitizers for dye-sensitized solar cells or as components in organic light-emitting diodes (OLEDs). The development of such materials typically requires extensive photophysical and electrochemical characterization, none of which is publicly available for this specific compound.

Applications as Ligands in Coordination Chemistry

The coordination chemistry of this compound has not been reported. Hydrazinylpyridines, in general, can act as ligands, coordinating to metal centers through the pyridine nitrogen and one or both of the hydrazine nitrogens. The resulting metal complexes can have interesting catalytic or material properties. The isopropoxy substituent could sterically and electronically influence the coordination mode and the properties of any potential metal complexes, but no such complexes have been synthesized or characterized.

Exploitation of Unique Reactivity for Novel Chemical Transformations and Catalyst Development

There are no documented instances of this compound being used to exploit unique reactivity for novel chemical transformations or in the development of new catalysts. The reactivity of the hydrazine group is well-known, but any unique aspects conferred by the specific substitution pattern of this molecule have not been investigated or reported.

Structure Activity Relationship Sar Studies of 5 Hydrazinyl 2 Isopropoxypyridine Derivatives

Methodologies for Investigating Substituent Effects on Chemical Reactivity and Selectivity

The reactivity and selectivity of 5-Hydrazinyl-2-isopropoxypyridine derivatives are profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring and the hydrazinyl moiety. To systematically investigate these effects, a combination of experimental and theoretical methods is typically employed.

A primary experimental approach involves the synthesis of a library of derivatives with varied substituents. These substituents are chosen to cover a range of electronic properties (electron-donating and electron-withdrawing) and steric bulk. The reactivity of these derivatives in a model reaction, such as acylation or condensation with a carbonyl compound, is then quantified. Reaction rates can be monitored using techniques like NMR spectroscopy or chromatography to determine kinetic parameters.

The Hammett equation is a classical quantitative tool used to correlate the electronic effects of substituents with reaction rates and equilibrium constants. By plotting the logarithm of the reaction rate constant against the Hammett parameter (σ) for each substituent, a linear free-energy relationship can be established. This provides insight into the electronic demands of the reaction's transition state.

Advanced spectroscopic techniques, including in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on reaction intermediates and product formation, offering deeper insights into the reaction mechanism and the influence of substituents on selectivity.

Correlating Structural Modulations with Synthetic Efficiency and Yield

The efficiency and yield of synthetic routes to derivatives of this compound are critically dependent on its structural features. The hydrazinyl group is a potent nucleophile, but its reactivity can be modulated by substituents on the pyridine ring.

The isopropoxy group at the 2-position exerts both a steric and electronic effect. Its bulk can influence the approach of reagents to the adjacent positions on the ring and to the hydrazinyl group. To systematically study these correlations, a design of experiments (DoE) approach can be implemented. This statistical method allows for the simultaneous variation of multiple structural features and reaction conditions (e.g., temperature, solvent, catalyst) to identify the optimal parameters for maximizing synthetic yield.

The following interactive table illustrates a hypothetical dataset correlating substituent electronic nature with reaction yield for a generic derivatization reaction of this compound.

| Substituent at C4 | Electronic Effect | Theoretical Yield (%) |

| -NO2 | Electron-withdrawing | 75 |

| -Cl | Electron-withdrawing | 82 |

| -H | Neutral | 88 |

| -CH3 | Electron-donating | 91 |

| -OCH3 | Electron-donating | 94 |

Computational Approaches to SAR Analysis in a Synthetic Context

Computational chemistry offers powerful tools for predicting and understanding the structure-activity relationships of this compound derivatives, often guiding synthetic efforts and reducing the need for extensive empirical screening.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the parent molecule and its derivatives. These calculations can provide valuable information on parameters such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. For instance, a higher HOMO energy on the hydrazinyl nitrogen would suggest greater nucleophilicity and reactivity.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecules and their interactions with solvents and reactants. This can be particularly useful in understanding how the isopropoxy group might shield the hydrazinyl moiety or influence the orientation of the molecule during a reaction.

Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating calculated molecular descriptors with experimentally determined properties like reaction yield or rate constants. Once a statistically robust model is built, it can be used to predict the properties of yet-to-be-synthesized derivatives, thereby prioritizing synthetic targets.

Influence of Stereochemistry on Derivatization Pathways and Product Formation

The stereochemistry of both the this compound scaffold and the reacting partners can have a profound impact on the derivatization pathways and the stereochemical outcome of the products.

If a chiral center is introduced into a substituent on the pyridine ring or on a molecule reacting with the hydrazinyl group, diastereomeric products can be formed. The inherent chirality of the starting materials can create a chiral environment that favors the formation of one diastereomer over the other.

The isopropoxy group itself does not render the parent molecule chiral, but its steric presence can influence the facial selectivity of reactions at the hydrazinyl group, especially if the hydrazinyl moiety is further substituted to create a prochiral center.

The stereochemical course of such reactions can be investigated using chiral chromatography to separate and quantify the stereoisomeric products. Spectroscopic methods like circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute configuration of the products, often in conjunction with computational predictions of the respective spectra. Understanding these stereochemical influences is crucial for the synthesis of enantiomerically pure derivatives, which is often a requirement in pharmaceutical applications.

Challenges and Future Research Directions for 5 Hydrazinyl 2 Isopropoxypyridine

Addressing Analytical Challenges Associated with Hydrazine (B178648) Functionality

The hydrazine group in 5-Hydrazinyl-2-isopropoxypyridine is central to its reactivity but also introduces considerable analytical hurdles. Hydrazines are known for their reducing properties and potential instability, which can complicate quantification and characterization. mdpi.com Standard analytical techniques may require adaptation to account for the reactive nature of this functional group.

One of the primary challenges is the potential for degradation or reaction during analysis. For instance, hydrazines can react with components of the analytical system or degrade under certain conditions, leading to inaccurate results. dtic.mil The development of robust analytical methods is therefore crucial. This includes exploring specific derivatization reactions that can stabilize the molecule for analysis. Condensation reactions with aldehydes and ketones to form stable hydrazones are a common strategy. dtic.milnih.gov However, the stability of these hydrazones can vary, and it is essential to select derivatizing agents that form products stable under analytical conditions, such as formaldehyde (B43269) challenges. acs.org

Another analytical consideration is the potential for the hydrazine moiety to interact with various surfaces and materials, which can affect chromatographic separations and detection. dtic.mil Method development for techniques like High-Performance Liquid Chromatography (HPLC) must carefully consider the choice of stationary and mobile phases to ensure accurate and reproducible results. nih.gov

Future research should focus on developing and validating specific analytical protocols for this compound and related compounds. This could involve the use of advanced techniques like mass spectrometry coupled with gentle ionization methods to minimize fragmentation and accurately determine the molecular structure. Furthermore, establishing standardized procedures for handling and storage will be vital to ensure the integrity of analytical samples.

Exploration of Novel Derivatization Pathways and Reaction Patterns

The hydrazine functionality in this compound is a versatile handle for a wide range of chemical transformations, opening up possibilities for creating diverse molecular architectures. nih.govwiley.com Hydrazines are well-established precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

A primary derivatization pathway involves the reaction of the hydrazine group with carbonyl compounds to form hydrazones. nih.govresearchgate.net These hydrazones can then serve as intermediates for the synthesis of more complex heterocyclic systems like pyrazoles, triazoles, and pyridazines. The reaction of a hydrazide-hydrazone derivative with various reagents has been shown to yield coumarin, pyridine (B92270), thiazole, and thiophene (B33073) derivatives. nih.gov

Beyond classical condensation reactions, there is significant potential for exploring novel reaction patterns. For example, the N-N bond in hydrazine derivatives can be a key structural motif in bioactive agents. nih.gov The development of new catalytic methods for C-N bond formation involving the hydrazine group could lead to unprecedented molecular scaffolds.

Future research should systematically explore the reactivity of this compound with a broad range of electrophiles and nucleophiles. This could involve high-throughput screening of reaction conditions to rapidly identify new and useful transformations. The insights gained from these studies will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of hydrazine chemistry.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. mdpi.com this compound and its derivatives have the potential to be valuable building blocks in the context of green and sustainable synthesis.

One key aspect of green chemistry is the development of more efficient and atom-economical reactions. The use of hydrazine derivatives in catalytic cycles or as organocatalysts is an area ripe for exploration. The nucleophilic nature of the hydrazine group suggests its potential role in catalyzing various organic transformations. ias.ac.in

Future research should focus on identifying and developing applications of this compound that align with the twelve principles of green chemistry. This could include its use in the synthesis of biodegradable materials, pharmaceuticals with improved safety profiles, or as a component in more sustainable catalytic systems. The goal is to leverage the unique reactivity of this compound to create chemical solutions that are both effective and environmentally responsible.

Advanced Computational Modeling for Deeper Understanding of Reactivity and Structure

Computational chemistry and molecular modeling are powerful tools for gaining a deeper understanding of the structure, reactivity, and electronic properties of molecules like this compound. scirp.org Techniques such as Density Functional Theory (DFT) can provide valuable insights that can guide experimental work and accelerate the discovery process. ias.ac.inmdpi.com

DFT calculations can be used to investigate the electronic properties of the molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. mdpi.comresearchgate.net These parameters are crucial for understanding the molecule's reactivity, particularly the nucleophilicity of the hydrazine group and the pyridine nitrogen. ias.ac.in For instance, DFT studies on substituted pyridines have been used to predict their nucleophilic behavior. ias.ac.in Similar studies on this compound could help in predicting its reactivity in various chemical transformations.

Computational modeling can also be used to study reaction mechanisms, identify transition states, and calculate reaction energies. mdpi.com This information can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes. For example, computational studies on the decomposition of hydrazine have provided insights into the stability of various intermediates and transition states. mdpi.com

Future research in this area should involve a comprehensive computational analysis of this compound and its derivatives. This could include:

Conformational analysis to identify the most stable geometries of the molecule.

Calculation of reactivity indices to predict the most likely sites for electrophilic and nucleophilic attack.

Modeling of reaction pathways for key derivatization reactions to elucidate their mechanisms.

In silico screening of potential applications, such as its interaction with biological targets. mdpi.com

By combining computational and experimental approaches, a more complete picture of the chemical behavior of this compound can be developed.

Integration with Automation and High-Throughput Experimentation in Discovery Synthesis

The integration of automation and high-throughput experimentation (HTE) is revolutionizing the field of chemical synthesis and discovery. novartis.compurdue.edu These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly accelerating the pace of research. purdue.edu For a versatile building block like this compound, HTE can be a powerful tool for exploring its full synthetic potential.

HTE platforms can be used to systematically investigate the derivatization of this compound with a wide array of reaction partners. This can lead to the rapid identification of novel reaction pathways and the optimization of existing ones. The data generated from HTE can also be used to build predictive models for reaction outcomes, further enhancing the efficiency of the discovery process. novartis.com

The development of rapid analytical techniques, such as high-throughput HPLC and mass spectrometry, is essential to support HTE workflows. nih.gov These methods allow for the quick analysis of the large number of samples generated by parallel synthesis.

Future research should focus on applying HTE and automation to the study of this compound. This could involve:

Parallel synthesis of libraries of derivatives for biological screening.

Rapid screening of catalysts and reaction conditions for new transformations.

Development of automated workflows for the synthesis and purification of compounds of interest. nih.gov

By embracing these modern technologies, the exploration of the chemical space around this compound can be greatly expanded, leading to the discovery of new molecules with valuable properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.